2-(7H-purin-6-yl)guanidine

Description

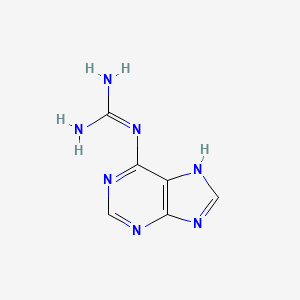

Structure

3D Structure

Properties

IUPAC Name |

2-(7H-purin-6-yl)guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N7/c7-6(8)13-5-3-4(10-1-9-3)11-2-12-5/h1-2H,(H5,7,8,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDNNRYVUSSAUPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)N=C(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Bridging the Worlds of Nucleobases and Bioactive Guanidiniums

An In-depth Technical Guide to 2-(7H-purin-6-yl)guanidine: Structure, Properties, and Therapeutic Postulates

In the landscape of medicinal chemistry, the fusion of privileged scaffolds often yields molecules with novel and potent biological activities. This compound represents such a molecule, conceptually merging the purine core, fundamental to genetic information and cellular signaling, with the guanidinium group, a key player in molecular recognition and a common feature in numerous pharmaceuticals.[1][2][3] This guide presents a comprehensive theoretical and practical framework for understanding this unique chemical entity.

While direct experimental data on this compound is not extensively documented in publicly available literature, its structure allows for robust predictions of its chemical behavior, properties, and potential biological roles. This document serves as a whitepaper for researchers, scientists, and drug development professionals, providing a foundation for its synthesis, characterization, and exploration as a potential therapeutic agent. We will delve into its predicted properties based on first principles of its constituent moieties, propose a viable synthetic route, and outline a logical pathway for investigating its biological activity.

Molecular Architecture and Inherent Chemical Features

The structure of this compound is characterized by a guanidino group attached to the C6 position of a purine ring. This arrangement creates a molecule that is a structural analog of both the natural nucleobase adenine (6-aminopurine) and the amino acid arginine.

Chemical Structure and Tautomerism

The purine ring can exist in different tautomeric forms, with the proton on the imidazole ring residing on either the N7 or N9 nitrogen. The 7H-tautomer is specified in the nomenclature, though the 9H-tautomer is often the more stable form for many purine derivatives in solution. The guanidino group itself is a strong base and will be protonated to form the highly stable, resonance-delocalized guanidinium cation under physiological conditions (pH ~7.4).

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

The combination of the aromatic, heterocyclic purine and the highly basic, polar guanidinium group dictates the molecule's physicochemical profile. These properties are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₆H₇N₇ | Based on chemical structure. |

| Molecular Weight | 177.17 g/mol | Calculated from the molecular formula. |

| pKa | ~13.6 | The guanidinium group is a very strong base, comparable to sodium hydroxide.[4] The purine ring also has acidic and basic sites (e.g., N1, N7, N9). |

| Aqueous Solubility | High | The molecule is highly polar and, being protonated at physiological pH, is expected to be readily soluble in water. |

| LogP | < 0 (likely negative) | The high polarity and charge of the guanidinium cation suggest a low partition coefficient. |

| Hydrogen Bonding | High Capacity | Features multiple hydrogen bond donors (N-H groups) and acceptors (purine nitrogens), facilitating strong interactions with biological targets.[2][5] |

Proposed Synthesis and Characterization

A logical and efficient synthesis of this compound can be devised based on established methods for guanylation of amino-heterocycles.[6][7] The most direct approach involves the reaction of 6-aminopurine (adenine) with a suitable guanylating agent.

Synthetic Workflow Rationale

The primary challenge in synthesizing guanidines is controlling the reactivity of the guanylating agent. Using a protected guanylating agent, such as N,N'-di-Boc-S-methylisothiourea, provides a stable and manageable reagent. The reaction proceeds via nucleophilic attack of the exocyclic amino group of adenine on the S-methylisothiourea, followed by elimination of methanethiol. The Boc protecting groups can then be cleanly removed under acidic conditions to yield the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Guanylation of 6-Aminopurine

-

To a solution of 6-aminopurine (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere, add triethylamine (NEt₃, 3.0 eq).

-

Add N,N'-di-Boc-S-methylisothiourea (1.2 eq) and mercury(II) chloride (HgCl₂, 1.1 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, filter the reaction mixture through celite to remove solids.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Deprotection to Yield the Final Product

-

Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic Acid (TFA).

-

Stir the solution at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the product as its TFA salt.

-

Collect the solid by filtration and dry under vacuum.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the covalent structure and proton/carbon environments.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

-

FT-IR Spectroscopy: To identify key functional groups, such as N-H, C=N, and the aromatic purine system.

Postulated Biological Activity and Therapeutic Potential

The unique hybrid structure of this compound suggests it could function as a modulator of enzymes that recognize purines or arginine. This dual-mimicry opens up several avenues for therapeutic investigation.

Primary Hypothesized Target Class: Protein Kinases

Protein kinases utilize ATP (a purine nucleotide) as a phosphate donor. The purine scaffold is a cornerstone of many kinase inhibitors. It is plausible that this compound could act as a competitive inhibitor in the ATP-binding pocket of various kinases.

Causality of Interaction:

-

Purine Core: The purine ring system can occupy the adenine-binding site, forming key hydrogen bonds with the "hinge" region of the kinase domain.

-

Guanidinium Group: The positively charged guanidinium moiety can form strong, directional hydrogen bonds and electrostatic interactions with negatively charged residues (e.g., aspartate, glutamate) often found at the entrance of the ATP-binding cleft. This could confer both potency and selectivity.

Caption: Hypothetical binding mode in a kinase active site.

Other Potential Targets

-

Nitric Oxide Synthases (NOS): These enzymes use arginine as a substrate. The guanidinium group of the molecule could mimic the arginine side chain, potentially leading to NOS inhibition.[3]

-

Purine-Metabolizing Enzymes: Enzymes involved in purine salvage or degradation pathways could be targeted.

-

G-Protein-Coupled Receptors (GPCRs): Specifically, purinergic receptors (e.g., adenosine or P2Y receptors) could be modulated.

Proposed Experimental Workflow for Biological Validation

A structured, multi-tiered approach is essential to efficiently identify and validate the biological activity of this novel compound.

Caption: Tiered workflow for biological activity screening.

Self-Validating Protocol Design

-

Initial Broad Screening (Tier 1): The compound should first be screened against a large, diverse panel of human kinases at a single high concentration (e.g., 10 µM). Concurrently, its general cytotoxicity should be assessed in one or two common cell lines (e.g., HEK293, HeLa) to establish a non-toxic concentration window for subsequent assays. A compound that is broadly cytotoxic is less desirable as a specific inhibitor.

-

Hit Confirmation and Potency (Tier 2): Any kinases showing significant inhibition (e.g., >50% at 10 µM) from the primary screen are considered "hits." The next step is to perform dose-response experiments for these specific kinases to determine their half-maximal inhibitory concentration (IC₅₀). This quantifies the compound's potency.

-

Cellular Target Engagement and Function (Tier 3): For the most potent and selective hits, the investigation moves into a cellular context.

-

Target Engagement: It is crucial to demonstrate that the compound inhibits the target kinase inside the cell. This can be done by treating cells with the compound and then measuring the phosphorylation level of a known substrate of that kinase via Western Blot or similar techniques. A reduction in substrate phosphorylation validates that the compound is cell-permeable and engages its intended target.

-

Functional Outcome: Finally, a functional assay relevant to the kinase's biological role should be performed. For an inflammatory kinase, this could be measuring the inhibition of pro-inflammatory cytokine release (e.g., IL-6, TNF-α) after stimulation.[7]

-

Conclusion

This compound stands as a molecule of significant theoretical interest, strategically positioned at the intersection of nucleobase and guanidinium chemistry. While awaiting empirical validation, the principles of medicinal chemistry provide a strong basis for predicting its properties and biological potential, particularly as a kinase inhibitor. The proposed synthetic and screening strategies outlined in this guide offer a clear and logical roadmap for any research program aiming to explore this promising chemical space. Its unique structural features warrant investigation and could lead to the development of novel probes or therapeutic leads for a range of human diseases.

References

-

Wikipedia. Guanidine. [Link]

-

MDPI. (2018). Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl)-.... [Link][1]

-

Journal of Chemical and Pharmaceutical Research. (2016). Applications of Guanidine in Pharmaceutical Field. [Link][2]

-

MDPI. (2021). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. [Link][9]

-

ScienceOpen. (2023). Biologically active guanidine alkaloids. [Link][10]

-

PubMed. (2013). Biological activities of guanidine compounds. [Link][3]

-

INEOS OPEN. (2021). Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues. [Link][4]

-

ResearchGate. (2016). Guanidine group: Definition and pharmaceutical applications. [Link][5]

-

MDPI. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link][6]

-

National Center for Biotechnology Information. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link][7]cite: 27]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acs.org [acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

molecular weight and formula of 2-(7H-purin-6-yl)guanidine

An In-depth Technical Guide to 2-(7H-purin-6-yl)guanidine: Molecular Characteristics, Synthesis, and Biological Prospects

Authored by a Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug discovery, the fusion of well-established pharmacophores into novel molecular architectures presents a compelling strategy for the development of new therapeutic agents. This compound is a fascinating hybrid molecule that conjugates a purine scaffold, central to nucleic acid structure and cellular signaling, with a guanidine moiety, a group known for its basicity and ability to engage in multiple hydrogen bond interactions. This guide provides a comprehensive technical overview of this compound, including its deduced molecular formula and weight, predicted physicochemical properties, a plausible synthetic route, and a discussion of its potential biological activities based on the known pharmacology of its constituent parts. This document is intended for researchers and professionals in the fields of chemical biology, pharmacology, and drug development who are interested in the exploration of novel small molecules with therapeutic potential.

Molecular Identity and Physicochemical Properties

The name this compound suggests a guanidine molecule substituted at one of its nitrogen atoms with a 7H-purin-6-yl group. Based on this nomenclature, the following molecular formula and weight have been deduced.

-

Chemical Formula: C₆H₇N₇

-

Molecular Weight: 177.17 g/mol

The structure of this compound combines the aromatic, heterocyclic purine ring system with the highly basic guanidine group. The "7H" designation specifies the tautomeric form of the purine ring, with a hydrogen atom on the nitrogen at position 7.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 6-chloropurine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol, add guanidine hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) or potassium carbonate (2.5 eq).

-

Reaction Conditions: Heat the reaction mixture at 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H and C=N bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activity and Mechanism of Action

The biological activity of this compound can be inferred from the known roles of its constituent moieties. Purine analogs are well-known to interact with a wide range of biological targets, often by mimicking endogenous purines such as adenine and guanine. Guanidine-containing compounds are also prevalent in biologically active molecules, where the guanidinium group can participate in crucial electrostatic and hydrogen bonding interactions with target proteins. [1][2] Hypothesized Biological Targets:

-

Kinases: Many kinases have an ATP-binding pocket that recognizes the adenine moiety of ATP. The purine core of this compound could potentially allow it to act as a competitive inhibitor of various kinases. [3]* Dehydrogenases: Some dehydrogenases utilize NAD⁺ or FAD as cofactors, both of which contain an adenine component. The purine scaffold could enable interaction with the cofactor binding sites of these enzymes.

-

G-protein-coupled receptors (GPCRs): Adenosine receptors are a class of GPCRs that are activated by adenosine. The structural similarity of the purine core to adenosine suggests that this compound could potentially modulate the activity of these receptors.

-

Enzymes involved in nucleic acid metabolism: The purine structure is fundamental to the substrates of these enzymes, making them potential targets.

The guanidine group, which will be protonated to the guanidinium cation at physiological pH, can form strong salt bridges with negatively charged amino acid residues such as aspartate and glutamate in a protein's active site. This could enhance the binding affinity and specificity of the molecule for its target.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

References

-

Wikipedia. Guanidine. [Link]

-

International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND CHARACTERIZATION OF 2-(PYRIDIN-2-YL)GUANIDINE DERIVATIVES AND THEIR METAL COMPLEXES AS POTENTIAL ANTIBACTERIAL AGENTS USING PHOSPHORYL CHLORIDE. [Link]

-

MDPI. Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - [Link]

-

RSC Publishing. The Chemistry and Biology of Guanidine Natural Products. [Link]

-

Veeprho. Brimonidine EP Impurity E | CAS 168329-48-4. [Link]

-

PubMed. Biological activities of guanidine compounds. [Link]

-

ResearchGate. Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b).. [Link]

-

ResearchGate. Synthesis and physical properties of novel guanidine containing molecular clips. Strong host-guest binding and formation of a ly. [Link]

-

PubMed. 7-Guanidinyl Coumarins: Synthesis, Photophysical Properties, and Application to Exploit the Pd-Catalyzed Release of Guanidines. [Link]

-

ResearchGate. (PDF) Guanidine group: Definition and pharmaceutical applications. [Link]

-

ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. [Link]

-

RSC Publishing. Synthesis of N-(2-chloro purin-6-yl) aza-18-crown-6 and its interaction with human serum albumin. [Link]

-

NIH. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

-

PubChem. Guanidine. [Link]compound/Guanidine)

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Architecture & Therapeutic Validation of Purinyl Guanidine P2X7 Antagonists

[1]

Executive Summary

This technical guide analyzes the mechanism of action (MoA) of purinyl guanidine derivatives , a class of small molecules engineered primarily as antagonists of the P2X7 receptor .[1] Unlike traditional ATP-competitive inhibitors, recent structural biology reveals that these derivatives (often featuring a cyanoguanidine linker) function as allosteric, non-competitive antagonists .[1] They bind to a distinct inter-subunit "turret" pocket, locking the receptor in a closed state and preventing the formation of the transmembrane macroscopic pore. This mechanism is critical for their therapeutic efficacy in blocking the NLRP3 inflammasome cascade, offering a potent intervention for neuroinflammation and neuropathic pain.

Molecular Architecture & SAR

The "purinyl guanidine" scaffold represents a medicinal chemistry evolution designed to overcome the poor bioavailability of early P2X7 antagonists (e.g., reactive Blue dyes or unstable oxidized ATP).[1]

The Pharmacophore

The core structure typically consists of three domains:[1]

-

The Heterocyclic Head (Purine): Mimics the adenine base of ATP but lacks the ribose-phosphate tail, eliminating metabolic instability.[1] In optimized derivatives (e.g., analogs of the prototype A-804598), this can be a quinoline or purine ring.[1]

-

The Linker (Cyanoguanidine): This is the critical structural pivot.[1]

-

Basicity Modulation: The electron-withdrawing cyano group lowers the pKa of the guanidine nitrogen, reducing ionization at physiological pH.[1] This dramatically improves CNS penetration and oral bioavailability compared to a raw guanidine.[1]

-

H-Bond Network: It forms a rigid hydrogen-bond network within the allosteric pocket, orienting the molecule.[1]

-

-

The Hydrophobic Tail: Often a bulky group (e.g., adamantyl, substituted phenyl) that occupies the hydrophobic "upper body" vestibule of the P2X7 trimer.[1]

Structure-Activity Relationship (SAR)

| Domain | Modification | Effect on Potency (IC50) |

| Purine Core | C2/C6 Substitution | Critical for orienting the molecule away from the ATP site.[1] |

| Linker | Cyanoguanidine | Optimal. Replaces thiourea (toxic) or urea (weak).[1] |

| Tail | Adamantyl / t-Butyl | High Potency. Fills the inter-subunit hydrophobic pocket.[1] |

| Tail | Small Alkyl (Methyl) | Loss of Activity. Fails to bridge the subunit interface.[1] |

Mechanism of Action: Allosteric Turret Locking

Historically classified as competitive antagonists, high-resolution crystallography now confirms that purinyl guanidines act via negative allosteric modulation (NAM) .[1]

The Binding Site

Instead of competing directly with ATP at the orthosteric site (located at the subunit interface "waist"), these derivatives bind to a non-overlapping allosteric pocket located in the "upper body" or "turret" of the receptor trimer.[1]

The Kinetic Lock[1]

-

Resting State: The P2X7 channel is closed.

-

ATP Binding: ATP binds to the orthosteric site, inducing a conformational collapse of the upper turret that usually pulls the transmembrane helices open.[1]

-

Antagonist Action: The purinyl guanidine wedges into the inter-subunit cavity.[1] Its bulk physically prevents the narrowing of the turret required for channel opening.[1]

-

Result: The channel remains locked in a non-conducting state despite ATP occupancy. This blocks both the rapid cation flux (

) and the subsequent formation of the macroscopic pore permeable to large molecules (up to 900 Da).[1]

Pathway Visualization

The following diagram illustrates the specific blockade point within the inflammatory cascade.

Caption: Purinyl guanidines act as Negative Allosteric Modulators (NAM), preventing P2X7 channel gating and subsequent NLRP3 inflammasome activation.[1]

Experimental Validation Protocols

To validate a purinyl guanidine derivative, researchers must demonstrate blockade of two distinct P2X7 modalities: rapid channel gating and large pore formation.[1]

Protocol A: YO-PRO-1 Dye Uptake Assay (Pore Formation)

This is the gold-standard assay for P2X7 functional validation.[1] P2X7 is unique in that prolonged activation dilates the pore to allow large cations (like YO-PRO-1) to enter the cell.[1][2]

Objective: Determine

-

Cell Preparation:

-

Use HEK293 cells stably transfected with human P2X7 (hP2X7-HEK).[1]

-

Seed at

cells/well in poly-D-lysine coated 96-well black plates.

-

-

Buffer System:

-

Low divalent cation buffer (sucrose-based or low

PBS) is required, as high

-

-

Dye Loading:

-

Compound Treatment:

-

Incubate cells with the purinyl guanidine derivative (serial dilution) for 30 minutes at 37°C.

-

Control: Use A-804598 (10

) as a positive control for blockade.[1]

-

-

Activation:

-

Readout:

-

Measure fluorescence kinetics (Ex 485 nm / Em 530 nm) every 30 seconds for 30 minutes.

-

Validation: The slope of fluorescence increase should be flattened by the antagonist in a dose-dependent manner.[1]

-

Protocol B: FLIPR Calcium Flux Assay (Channel Gating)

Objective: Confirm blockade of rapid

-

Loading: Load hP2X7-HEK cells with Fluo-4 AM calcium indicator for 45 mins.

-

Incubation: Add test compounds and incubate for 20 mins.

-

Challenge: Inject BzATP (

concentration). -

Measurement: Record fluorescence peak immediately upon injection (FLIPR or FlexStation).

-

Differentiation: Compare results with Protocol A. A true P2X7 antagonist blocks both Ca2+ flux and dye uptake.[1] If it only blocks dye uptake, it may be a pore-specific blocker (rare) rather than a channel antagonist.[1]

Experimental Workflow Diagram

Caption: Screening cascade for validating purinyl guanidine derivatives, moving from rapid flux to functional cytokine inhibition.

Therapeutic Implications

The unique "turret-locking" mechanism of purinyl guanidines offers distinct advantages in drug development:

-

Safety Profile: Because they are non-competitive, their efficacy is less dependent on the fluctuating high concentrations of extracellular ATP found in inflamed tissues.

-

Selectivity: The allosteric pocket is highly divergent among P2X subtypes.[1] Purinyl guanidines (like A-804598) show >1000-fold selectivity for P2X7 over P2X1-6, avoiding side effects like taste disturbance (P2X2/3) or bladder dysfunction (P2X1).[1]

-

CNS Efficacy: The cyanoguanidine moiety facilitates blood-brain barrier (BBB) penetration, making these candidates viable for neuroinflammatory depression , Alzheimer's disease , and Multiple Sclerosis .[1]

References

-

Karasawa, A., & Kawate, T. (2016). Structural basis for subtype-specific inhibition of the P2X7 receptor.[1] eLife.[1][3] [Link]

-

Donnelly-Roberts, D. L., et al. (2009). [3H]A-804598... is a novel, potent, and selective antagonist radioligand for P2X7 receptors.[1] Neuropharmacology.[1] [Link]

-

Bhattacharya, A., et al. (2013). Pharmacological characterization of a novel cell-permeable fluorescent dye YO-PRO-1... [Link][1]

-

Caseley, E. A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel Non-nucleotide Purine Derivatives as P2X7 Antagonists.[1] Journal of Medicinal Chemistry.[1] [Link][1]

Sources

The Therapeutic Potential of 6-Guanidinopurines: A Technical Guide for Drug Discovery Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically significant therapeutics. The introduction of a guanidinium group at the 6-position of the purine ring system creates a unique chemical entity, the 6-guanidinopurine core, with the potential for diverse pharmacological activities. While direct research on 2-(7H-purin-6-yl)guanidine is limited, this guide will explore the therapeutic promise of the broader 6-guanidinopurine class of compounds. By examining the synthesis, chemical properties, and biological activities of related molecules, we will provide a forward-looking perspective on their potential as kinase inhibitors, anticancer agents, and antivirals. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this intriguing molecular architecture.

Introduction: The Strategic Combination of Purine and Guanidinium Moieties

The purine ring is a privileged scaffold in drug discovery, forming the core of endogenous signaling molecules such as adenine and guanine, and a wide array of synthetic drugs. Its inherent ability to interact with a multitude of biological targets, primarily through hydrogen bonding and aromatic stacking, makes it an attractive starting point for the design of novel therapeutics.

The guanidinium group, a protonated form of guanidine, is a strongly basic and highly polar functional group. Its positive charge at physiological pH allows for strong electrostatic and hydrogen-bonding interactions with negatively charged residues such as aspartate, glutamate, and phosphate groups within protein active sites. Guanidine-containing natural products and synthetic compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

The conjugation of a guanidinium group to the 6-position of a purine ring, as in the case of this compound, creates a molecule with a unique set of physicochemical properties. This combination offers the potential for:

-

Enhanced Target Affinity: The guanidinium group can act as a "charge anchor," providing a strong initial binding interaction with the target protein.

-

Modulation of Kinase Activity: The purine core is a well-established ATP-mimetic scaffold for kinase inhibition. The 6-guanidinium substitution can confer selectivity and potency towards specific kinases.

-

Novel Mechanisms of Action: The unique electronic and steric properties of the 6-guanidinopurine scaffold may lead to interactions with novel biological targets or allosteric sites.

This guide will delve into the available scientific literature to build a comprehensive understanding of the therapeutic potential of 6-guanidinopurines, with a focus on their synthesis, biological evaluation, and future outlook.

Synthetic Strategies for 6-Guanidinopurines

The synthesis of 6-guanidinopurines is primarily achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the purine ring with guanidine. The most common precursor is a 6-chloropurine derivative, which is readily available through various synthetic routes.

General Synthetic Protocol

A general and established method for the synthesis of 6-guanidinopurines involves the reaction of a 6-chloropurine with guanidine in a suitable solvent, often an alcohol, at elevated temperatures.

Experimental Protocol: Synthesis of a 6-Guanidinopurine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 6-chloropurine derivative in a suitable solvent (e.g., ethanol, isopropanol).

-

Addition of Guanidine: Add an excess of guanidine hydrochloride or guanidine free base to the solution. If using the hydrochloride salt, a non-nucleophilic base such as triethylamine may be added to liberate the free guanidine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. The crude product is then purified by recrystallization or column chromatography on silica gel to yield the desired 6-guanidinopurine.

Caption: General workflow for the synthesis of 6-guanidinopurines.

Therapeutic Potential: Insights from Related Compounds

Due to the limited direct data on this compound, we will extrapolate its potential therapeutic applications by examining the well-documented activities of structurally related 6-substituted purines and guanidine-containing compounds.

Kinase Inhibition: A Promising Avenue

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[2] The purine scaffold is a well-established ATP mimetic, and numerous purine analogs have been developed as kinase inhibitors. The introduction of a guanidinium group at the C6 position has the potential to enhance both potency and selectivity.

Guanidinium-based derivatives have been explored as kinase inhibitors, demonstrating the relevance of this moiety in designing new anticancer agents.[3] For instance, analogues of the cyclin-dependent kinase (CDK) inhibitor roscovitine, which feature a guanidino group at the C6 position of the purine, have been synthesized and evaluated. These compounds displayed inhibitory activity against CDK1 and CDK2, with some derivatives showing increased potency compared to the parent compound.

Caption: Competitive ATP binding mechanism of 6-guanidinopurine kinase inhibitors.

Anticancer Potential: Beyond Kinase Inhibition

The purine analogs 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP) are clinically used anticancer agents.[4][5] Their mechanism of action involves metabolic activation to thioguanine nucleotides, which are then incorporated into DNA and RNA, leading to cytotoxicity.[6] This antimetabolite approach provides a precedent for the potential of other 6-substituted purines, including 6-guanidinopurines, as anticancer drugs.

The guanidinium group itself has been incorporated into various anticancer agents. Its ability to interact with DNA and other cellular macromolecules suggests that 6-guanidinopurines could exert their anticancer effects through multiple mechanisms, including:

-

DNA Intercalation or Groove Binding: The planar purine ring and the cationic guanidinium group could facilitate binding to DNA.

-

Inhibition of DNA and RNA Synthesis: Similar to 6-TG and 6-MP, 6-guanidinopurines could be metabolized to nucleotides that inhibit key enzymes in nucleic acid biosynthesis.

-

Induction of Apoptosis: By targeting key signaling pathways, these compounds could trigger programmed cell death in cancer cells.

Table 1: Comparison of 6-Substituted Purine Anticancer Agents

| Compound | Mechanism of Action | Clinical Application |

| 6-Thioguanine (6-TG) | Incorporation into DNA and RNA, leading to cytotoxicity.[6] | Acute myeloid leukemia, acute lymphoblastic leukemia. |

| 6-Mercaptopurine (6-MP) | Inhibition of purine biosynthesis and incorporation into nucleic acids. | Acute lymphoblastic leukemia, Crohn's disease, ulcerative colitis.[5] |

| 6-Guanidinopurines (Hypothesized) | Potential for kinase inhibition, DNA interaction, and antimetabolite activity. | Investigational. |

Antiviral Activity: An Area for Exploration

While a study on certain 2- and 6-guanidinopurines reported a lack of antiviral activity, the broad structural diversity possible within this class of compounds warrants further investigation.[7] The purine scaffold is central to many antiviral drugs (e.g., acyclovir, ganciclovir), which act as nucleoside analogs to inhibit viral DNA or RNA polymerases. The unique properties of the guanidinium group could potentially be leveraged to design novel antiviral agents with improved target affinity or a different resistance profile.

Future Directions and Conclusion

The therapeutic potential of this compound and the broader class of 6-guanidinopurines remains largely unexplored. This technical guide has aimed to provide a comprehensive overview of the scientific rationale for investigating these compounds further. Based on the available evidence from related molecules, the most promising avenues for research appear to be in the areas of kinase inhibition and cancer therapy.

Key future research directions should include:

-

Synthesis and Screening of a Diverse Library: A systematic synthesis of a library of 6-guanidinopurines with various substitutions on the purine ring and the guanidinium group is essential. This library should be screened against a broad panel of protein kinases and cancer cell lines.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be undertaken to elucidate their molecular targets and pathways of action.

-

Preclinical Development: Promising lead compounds should be advanced into preclinical studies to evaluate their pharmacokinetic properties, in vivo efficacy, and safety profiles.

References

-

(No author given). (2023). In Vitro and In Vivo Therapeutic Potential of 6,6′-Dihydroxythiothiobinupharidine (DTBN) from Nuphar lutea on Cells and K18-hACE2 Mice Infected with SARS-CoV-2. National Institutes of Health. [Link]

-

(No author given). (2023). In Vitro and In Vivo Therapeutic Potential of 6,6′-Dihydroxythiothiobinupharidine (DTBN) from Nuphar lutea on Cells and K18-hACE2 Mice Infected with SARS-CoV-2. MDPI. [Link]

-

Savarin, M., & Bertino, J. R. (2014). 6-thioguanine: a drug with unrealized potential for cancer therapy. The Oncologist. [Link]

-

(No author given). (Date unavailable). Role of 6-Mercaptopurine in the potential therapeutic targets DNA base pairs and G-quadruplex DNA: insights from quantum chemical and molecular dynamics simulations. PubMed. [Link]

-

(No author given). (2013). Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease. World Journal of Gastroenterology. [Link]

-

(No author given). (2014). 6-Thioguanine: A Drug With Unrealized Potential for Cancer Therapy. The Oncologist. [Link]

-

Česnek, M., et al. (Date unavailable). Synthesis and Properties of 2-Guanidinopurines. ResearchGate. [Link]

-

Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research. [Link]

-

(No author given). (2023). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. PubMed. [Link]

-

(No author given). (2014). Guanidinium-based derivatives: searching for new kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

(No author given). (Date unavailable). Card Expert Search. ClinicalTrials.gov. [Link]

-

LePage, G. A., & Whitecar, J. P. Jr. (1971). Pharmacology of 6-thioguanine in man. Cancer Research. [Link]

-

Chheda, G., & Hong, C. I. (1971). Synthesis of naturally occurring 6-ureidopurines and their nucleosides. Journal of Medicinal Chemistry. [Link]

-

(No author given). (1980). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry. [Link]

-

(No author given). (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports. [Link]

-

(No author given). (2018). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

-

(No author given). (2001). Improved Synthesis of β-D-6-Methylpurine Riboside and Antitumor Effects of the β-D- and α-D-Anomers. Nucleosides, Nucleotides and Nucleic Acids. [Link]

-

(No author given). (Date unavailable). Inhibitors Approved for Clinical Use. MRC PPU. [Link]

-

(No author given). (2019). The unfolded protein response modulators GSK2606414 and KIRA6 are potent KIT inhibitors. Cell Death & Disease. [Link]

-

(No author given). (Date unavailable). Clinical Trials. ClinicalTrials.gov. [Link]

Sources

- 1. In Vitro and In Vivo Therapeutic Potential of 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea on Cells and K18-hACE2 Mice Infected with SARS-CoV-2 [mdpi.com]

- 2. Inhibitors Approved for Clinical Use | MRC PPU [ppu.mrc.ac.uk]

- 3. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6-thioguanine: a drug with unrealized potential for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: Target Binding Profile of 2-(7H-purin-6-yl)guanidine

The following technical guide details the target binding affinity, mechanism of action, and experimental characterization of 2-(7H-purin-6-yl)guanidine (systematically known as 6-guanidinopurine ).

Executive Summary

This compound , commonly referred to as 6-guanidinopurine (6-GP) , represents a "privileged scaffold" in medicinal chemistry. Unlike simple purine bases (adenine, guanine), the C6-guanidine modification introduces a unique hydrogen-bonding donor/acceptor motif that significantly alters the molecule's electrostatic potential and pKa.

While the unsubstituted core exhibits moderate affinity for metabolic enzymes like Guanine Deaminase , its primary utility lies as a high-affinity pharmacophore in Kinase Inhibitors (specifically CDKs) and Ribosomal RNA ligands . This guide analyzes the binding mechanics of the 6-GP core, demonstrating its role in stabilizing the "hinge region" of kinases and the peptidyl transferase center of bacterial ribosomes.

Chemical Identity & Structural Biology

Physicochemical Profile

The 6-guanidinopurine moiety is an isostere of adenine where the exocyclic amine is replaced by a guanidine group. This modification increases basicity and expands the hydrogen bond network.

| Property | Value | Clinical Relevance |

| IUPAC Name | N-(7H-purin-6-yl)guanidine | Core scaffold identification |

| Molecular Weight | 177.17 g/mol | Fragment-based drug design (FBDD) |

| H-Bond Donors | 4 (N1, N3, Guanidine NHs) | Critical for "Hinge Binding" in Kinases |

| H-Bond Acceptors | 3 (N7, Guanidine N) | Interacts with catalytic residues |

| pKa (Guanidine) | ~7.7 - 8.5 (Purine-linked) | Protonated at physiological pH |

| LogP | -1.25 (Estimated) | High water solubility; requires hydrophobic substitution for cell permeability |

Structural Significance

The planar purine ring allows for

Target Binding Profile

The binding affinity of this compound is context-dependent. The unsubstituted molecule acts as a weak competitive inhibitor/substrate, while N9- or C2-substituted derivatives achieve nanomolar potency.

Primary Target: Cyclin-Dependent Kinases (CDKs)

The 6-guanidinopurine scaffold is a potent template for ATP-competitive inhibitors targeting CDKs (e.g., CDK2, CDK5, CDK9), which are critical regulators of the cell cycle and transcription.

-

Mechanism of Action: The purine ring occupies the ATP-binding pocket. The N7 and C6-guanidine group form a bidentate hydrogen bond with the kinase "hinge" region (residues connecting the N- and C-terminal lobes).

-

Affinity Data:

-

Unsubstituted Core:

(Low affinity due to lack of hydrophobic contacts). -

C2/N9-Substituted Derivatives:

. -

Selectivity: The guanidine group decreases pan-kinase selectivity compared to adenine but increases potency against specific isoforms by interacting with the "gatekeeper" residue.

-

Secondary Target: Bacterial Ribosome (50S Subunit)

Recent studies utilize 6-guanidinopurine as a headgroup in Pleuromutilin conjugates .

-

Binding Site: Peptidyl Transferase Center (PTC) of the 23S rRNA.[1]

-

Mechanism: The purine moiety stacks against nucleotide bases (e.g., C2469), while the guanidine group forms salt bridges with the phosphate backbone.

-

Affinity Data (Conjugate):

-

:

-

Impact: Significantly higher affinity than the parent pleuromutilin (

).[1]

-

:

Metabolic Target: Guanine Deaminase (Guanase)

-

Role: 6-GP acts as a competitive inhibitor or slow-turnover substrate.

-

Mechanism: Mimics the tetrahedral intermediate of the deamination reaction.

-

Affinity:

in the low micromolar range (

Mechanism of Binding (Molecular Dynamics)

The following diagram illustrates the structural logic of how the 6-guanidinopurine scaffold interacts within the ATP-binding pocket of a generic kinase (e.g., CDK2).

Figure 1: Schematic of the bidentate hydrogen-bonding network formed by the 6-guanidinopurine scaffold in the kinase hinge region.

Experimental Validation Protocols

To validate the binding affinity of this compound derivatives, the following self-validating protocols are recommended.

Surface Plasmon Resonance (SPR) for Determination

Objective: Direct measurement of binding kinetics (

-

Sensor Chip Preparation:

-

Immobilize the target protein (Ligand) on a CM5 sensor chip via amine coupling.

-

Target Density: Aim for ~2000 RU to prevent mass transport limitations.

-

-

Analyte Injection:

-

Prepare a dilution series of 6-guanidinopurine (0.1 nM to 10

) in Running Buffer (HBS-EP+). -

Flow Rate: 30

to minimize re-binding artifacts. -

Contact Time: 120 seconds association, 300 seconds dissociation.

-

-

Data Analysis:

-

Fit sensorgrams to a 1:1 Langmuir binding model .

-

Validation:

value must be -

Control: Inject analyte over a reference surface (BSA or deactivated flow cell) to subtract non-specific binding.

-

Radiometric Kinase Assay ( )

Objective: Functional validation of enzyme inhibition.

-

Reaction Mix:

-

Kinase (e.g., CDK2/CyclinE), Substrate (Histone H1),

-ATP, and test compound.

-

-

Incubation:

-

Incubate at 30°C for 20 minutes (linear range of enzyme activity).

-

-

Termination:

-

Spot reaction onto P81 phosphocellulose paper.

-

Wash with 0.75% phosphoric acid to remove unreacted ATP.

-

-

Quantification:

-

Measure radioactivity via scintillation counting.

-

Calculate

using a non-linear regression (Sigmoidal Dose-Response).

-

Implications for Drug Development[2]

The this compound structure serves as a versatile Lead Compound rather than a final drug candidate due to:

-

Solubility: The guanidine group enhances aqueous solubility, a common bottleneck for purine drugs.

-

Synthetic Accessibility: The C6-guanidine can be installed via nucleophilic aromatic substitution on 6-chloropurine, allowing rapid library generation.

-

Toxicity: Guanidine-containing compounds can exhibit off-target effects (e.g., on voltage-gated channels). Toxicity profiling is essential early in the optimization phase.

Summary of Binding Data

| Target Class | Binding Mode | Affinity Range | Reference |

| CDK Kinases | ATP-Competitive | [1, 3] | |

| Ribosome (50S) | RNA Intercalation | [2] | |

| Guanine Deaminase | Transition State Mimic | [4] |

References

-

Design Strategies, Structure Activity Relationship and Mechanistic Insights for Purines as Kinase Inhibitors. ResearchGate.

-

Discovery of a Potent Adenine–Benzyltriazolo–Pleuromutilin Conjugate with Pronounced Antibacterial Activity against MRSA. ResearchGate.

-

Synthesis of Modified Oligonucleotides Containing 4-Guanidino-2-pyrimidinone Nucleobases. ResearchGate.

-

Purine - A2B Chem (Chemical Data & CAS References). A2B Chem.

Sources

A Framework for the Toxicological Evaluation of 2-(7H-purin-6-yl)guanidine: An In-Depth Technical Guide

Abstract

2-(7H-purin-6-yl)guanidine is a unique small molecule integrating a purine scaffold, analogous to the endogenous nucleobase guanine, with a highly basic guanidinium group. This structure suggests a potential for biological activity, possibly through interaction with nucleic acid metabolic pathways or cellular signaling cascades. However, the same features necessitate a thorough and systematic evaluation of its toxicological profile to ensure safety in potential therapeutic applications. As no comprehensive public toxicity data for this specific molecule currently exists, this guide provides a robust framework for its evaluation. We will detail a tiered, logic-driven approach, from initial computational predictions through definitive in vivo studies, grounded in established regulatory science and best practices. This document is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the safety of novel chemical entities.

Introduction: The Scientific Imperative for a Toxicity Profile

The chemical structure of this compound presents a compelling case for investigation. The purine core is a cornerstone of biochemistry, while the guanidine moiety is a strong base found in bioactive natural products and pharmaceuticals.[1] This hybrid structure could, for example, mimic guanine to interfere with viral DNA synthesis, a mechanism used by some antiviral drugs.[2] However, this structural similarity to essential biomolecules is a double-edged sword. Purine analogs can be incorporated into DNA or RNA, potentially leading to mutagenicity or cytotoxicity, while the guanidine group is associated with skin and eye irritation and can be toxic if ingested or inhaled.[3][4][5]

Therefore, establishing a comprehensive toxicity profile is not merely a regulatory hurdle but a fundamental scientific necessity to understand the molecule's potential risks and to guide safe handling and future development. This guide outlines the critical studies required to build this profile from the ground up.

A Tiered Approach to Toxicity Assessment

A modern toxicology program proceeds through a logical sequence of evaluations, designed to gather maximum information while minimizing the use of resources and animal testing. This tiered approach, progressing from computational analysis to cellular assays and finally to whole-organism studies, allows for early identification of liabilities and informed decision-making.

Figure 1: A tiered workflow for assessing the toxicity of a novel chemical entity.

Tier 1: In Silico & Physicochemical Profiling

Physicochemical Characterization

Before any biological testing, fundamental physicochemical properties must be determined. These parameters are critical for designing and interpreting all subsequent assays.

| Parameter | Experimental Method | Rationale and Implication for Toxicity |

| Aqueous Solubility | Kinetic or thermodynamic solubility assay | Determines the maximum achievable concentration in aqueous media for in vitro assays. Poor solubility can lead to false negatives. |

| pKa | Potentiometric titration or UV-spectroscopy | The guanidine group is strongly basic (pKa ~13.5). This predicts the molecule will be fully protonated and charged at physiological pH, affecting membrane permeability and target engagement. |

| LogP / LogD | Shake-flask method (octanol/water) or HPLC | Measures lipophilicity. LogD at pH 7.4 is more relevant. A low LogD is expected due to the charge, suggesting poor passive diffusion across cell membranes but potentially high water solubility. |

Computational Toxicology

Computational models serve as an essential first screen to predict potential toxicities based on chemical structure, saving significant time and resources.[6][7] These methods compare the molecule's fragments and overall properties to databases of known toxicants.[8][9]

-

Structural Alerts: Software like DEREK Nexus or Toxtree can identify substructures associated with known toxicities (e.g., mutagenicity, carcinogenicity, skin sensitization). The purine ring could be flagged as a potential DNA intercalator or antimetabolite.

-

Quantitative Structure-Activity Relationship (QSAR): Models can predict endpoints like LD50, mutagenicity, or hERG blockage based on physicochemical properties and structural motifs.[9]

-

Metabolite Prediction: Tools like Meteor Nexus can predict likely metabolic products, which may be more or less toxic than the parent compound.[10] Given the purine core, oxidation via xanthine oxidase is a plausible metabolic pathway.

Tier 2: Definitive In Vitro Toxicity Assessment

In vitro assays provide the first experimental data on the compound's interaction with biological systems at the cellular level.

General Cytotoxicity

The initial step is to determine the concentration range at which the compound causes general cell death. This informs the dose selection for more specific assays.

-

Principle: Assays measure indicators of cell viability, such as metabolic activity (MTT assay) or membrane integrity (LDH release assay).[11][12][13]

-

Experimental Protocol (MTT Assay):

-

Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver, HEK293 for kidney) into a 96-well plate at a predetermined density and allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Replace the cell culture medium with medium containing the different compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).

-

Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.[12]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Readout: Measure the absorbance at ~570 nm using a plate reader. The signal intensity is proportional to the number of viable cells.

-

Analysis: Plot the percentage of cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

-

Genotoxicity

Genotoxicity assays are critical for identifying compounds that can damage DNA, a potential precursor to cancer.

-

Bacterial Reverse Mutation (Ames) Test (OECD 471):

-

Causality & Rationale: This is the global standard for an initial mutagenicity screen.[14] It uses specially engineered strains of Salmonella typhimurium and Escherichia coli that cannot synthesize an essential amino acid (histidine or tryptophan, respectively).[15] If the test compound is a mutagen, it will cause a reverse mutation in the bacterial DNA, allowing the bacteria to grow on a medium lacking the amino acid. The test is run with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.[14]

-

Self-Validating System: The inclusion of both a vehicle control (e.g., DMSO) to establish the spontaneous reversion rate and known mutagens as positive controls (e.g., sodium azide for base-pair substitution, 2-nitrofluorene for frameshift mutations) ensures the validity of each experiment.

-

Cardiotoxicity

Drug-induced blockade of the hERG potassium ion channel is a primary cause of cardiac arrhythmias (Torsade de Pointes).[16][17] Therefore, an early assessment of hERG inhibition is a regulatory expectation for most new chemical entities.

-

hERG Inhibition Assay:

-

Principle: This assay directly measures the compound's ability to block the hERG channel. The gold standard is patch-clamp electrophysiology on cells expressing the hERG channel (e.g., HEK293 cells).[18][19]

-

Methodology: A range of compound concentrations are applied to the cells, and the potassium current flowing through the hERG channels is measured. The concentration that inhibits 50% of the current (IC50) is determined.

-

Interpretation: A low IC50 value is a significant red flag. However, the risk depends on the therapeutic window—the ratio of the hERG IC50 to the efficacious plasma concentration of the drug in vivo.[18]

-

Tier 3: In Vivo Toxicity Assessment

If the in vitro profile is acceptable, studies in animal models are conducted to understand the compound's effects in a whole, integrated biological system.

Acute Systemic Toxicity

This study aims to determine the toxicity of a single, high dose of the compound and to identify a potential lethal dose.

-

Acute Toxic Class Method (OECD 423):

-

Causality & Rationale: This method is a stepwise procedure that uses a minimal number of animals (typically rats) to classify a substance into one of the Globally Harmonised System (GHS) toxicity categories.[20][21] It provides information on the median lethal dose (LD50) and helps identify signs of toxicity and target organs.[22][23]

-

Protocol Outline:

-

Dosing: A group of three animals (usually female rats) is dosed orally at a starting dose (e.g., 300 mg/kg), selected based on in vitro and in silico data.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, coordination), and body weight changes for up to 14 days.

-

Stepwise Procedure: The outcome of the first group determines the next step. If mortality is observed, the next group is dosed at a lower level. If no mortality occurs, a higher dose is tested. This proceeds until enough information is gathered to classify the compound.

-

Necropsy: At the end of the study, all animals are subjected to a gross necropsy to identify any organ abnormalities.

-

-

Anticipated Toxicities Based on Structure

-

Guanidine Moiety: The highly basic guanidine group can cause local irritation to skin and mucous membranes.[24] If absorbed systemically in high doses, it can lead to neurotoxicity.[25]

-

Purine Moiety: As a guanine analog, the compound could interfere with nucleic acid metabolism. This could manifest as bone marrow suppression (affecting rapidly dividing hematopoietic cells) or kidney toxicity if the compound or its metabolites precipitate in the renal tubules. Some guanosine analogs have shown clastogenic effects (chromosome damage) in vitro.[2] A clinical trial for one guanosine nucleotide analogue, BMS-986094, was halted due to serious safety issues, highlighting the potential for toxicity in this class.[26]

Integrated Summary and Risk Assessment

The final step is to synthesize all data from Tiers 1, 2, and 3 into a cohesive toxicity profile. This involves creating a comprehensive summary table and assessing the overall risk.

| Assay Category | Endpoint Measured | Anticipated Outcome for this compound | Risk Mitigation / Next Steps |

| Cytotoxicity | IC50 in various cell lines | Moderate to high IC50 (>10 µM) expected due to predicted poor membrane permeability. | If potent cytotoxicity is seen, investigate the mechanism (apoptosis vs. necrosis). |

| Genotoxicity | Mutagenicity (Ames Test) | Potential for a positive result due to the purine structure. | A positive Ames test would trigger follow-up assays (e.g., in vitro micronucleus test) to assess relevance to mammalian cells. |

| Cardiotoxicity | hERG Inhibition IC50 | Low risk is anticipated, as typical hERG blockers are lipophilic and basic, whereas this molecule is polar. | If hERG IC50 is low, assess effects on other cardiac ion channels. |

| Acute Oral Toxicity | LD50 / GHS Category | Likely Category 4 or 5 ("Harmful if swallowed").[3] | Results will define safe handling procedures and guide dose selection for repeat-dose studies. |

| Target Organ Toxicity | Clinical signs, histopathology | Potential for kidney or hematopoietic effects based on the purine analog class.[26] | Monitor renal and hematological parameters closely in all in vivo studies. |

Conclusion

The toxicological assessment of a novel molecule like this compound requires a methodical, evidence-based approach. While no specific data exists for this compound, a framework built upon established in silico, in vitro, and in vivo assays provides a clear path forward. By understanding the potential liabilities associated with its constituent purine and guanidine moieties, researchers can design a targeted, efficient evaluation program. This guide provides the necessary protocols and scientific rationale to thoroughly characterize the safety profile of this compound, enabling an informed decision on its potential for further development.

References

-

Working, R. (2006, April 3). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Retrieved from environments.tools. [Link]

-

American Chemical Society. (2020, July 20). Guanidine. Retrieved from ACS. [Link]

-

Krasteva, N., et al. (2024). Toxicity and Safety Analysis of Polyhexamethylene Guanidine: A Comprehensive Systematic Review. ResearchGate. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Retrieved from carlroth.com. [Link]

-

Asiedu-Gyekye, I. J., et al. (2014). A preliminary safety evaluation of polyhexamethylene guanidine hydrochloride. Journal of Toxicology, 2014, 1-6. [Link]

-

Karlsson, A., et al. (1994). Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir. Molecular Pharmacology, 45(5), 956-963. [Link]

-

Krasteva, N., et al. (2024). Toxicity and Safety Analysis of Polyhexamethylene Guanidine: A Comprehensive Systematic Review. ETFLIN. [Link]

-

Wikipedia. (n.d.). Guanidine. Retrieved from wikipedia.org. [Link]

-

Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

-

Valerio, L. G. (2009). Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements. Environmental Health Perspectives, 117(8), 1257-1264. [Link]

-

Cyprotex. (n.d.). hERG Safety. Retrieved from cyprotex.com. [Link]

-

Stork, C., et al. (2022). Consideration of predicted small-molecule metabolites in computational toxicology. Digital Discovery, 1(4), 481-494. [Link]

-

Sheng, J., et al. (2016). Effects of BMS-986094, a Guanosine Nucleotide Analogue, on Mitochondrial DNA Synthesis and Function. Toxicological Sciences, 154(1), 117-129. [Link]

-

De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(9), 4443-4456. [Link]

-

Singh, S., et al. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. [Link]

-

Gentronix. (2026). OECD 471 Ames Test. Retrieved from gentronix.co.uk. [Link]

-

Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from eurofins.com.au. [Link]

-

De Luca, L., et al. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. ACS Publications. [Link]

-

Roy, A., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. MDPI. [Link]

-

Berlinck, R. G. S., et al. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(12), 1637-1717. [Link]

-

Chan, G. K. L., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

-

Suzuki, T., et al. (2020). Products of Oxidative Guanine Damage Form Base Pairs with Guanine. Molecules, 25(19), 4543. [Link]

-

IVAMI. (n.d.). Acute oral toxicity test (OECD 423: 2001). Retrieved from ivami.com. [Link]

-

Siddiqa, A., et al. (2019). Synthesis and characterization of 2-(pyridin-2-yl)guanidine derivatives and their metal complexes as potential antibacterial agents using phosphoryl chloride. International Journal of Pharmaceutical Sciences and Research, 10(9), 4275-4282. [Link]

-

Sharma, A., et al. (2017). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Chemistry, 5, 93. [Link]

-

National Institute of Biology, Slovenia. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from nib.si. [Link]

-

The Rockefeller University. (n.d.). A cell-free, high-throughput hERG safety assay. Retrieved from rockefeller.edu. [Link]

-

He, J., et al. (2023). Pteridium aquilinum (L.) Kuhn—A Review of Its Toxicology, Pharmacology, and Phytochemistry. MDPI. [Link]

-

Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test. Retrieved from vivotecnia.com. [Link]

-

Russo, D. P., et al. (2021). Introduction to Special Issue: Computational Toxicology. Chemical Research in Toxicology, 34(2), 527-532. [Link]

-

Wikipedia. (n.d.). Chemotherapy. Retrieved from wikipedia.org. [Link]

-

Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from experiments.springernature.com. [Link]

-

OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

-

Chem Help ASAP. (2023, October 5). hERG channel inhibition & cardiotoxicity. Retrieved from YouTube. [Link]

-

Nohmi, T., et al. (2018). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 40, 12. [Link]

-

Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from regulations.gov. [Link]

-

Dr. Chandeshwar Prasad. (2025, December 24). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from YouTube. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Mode of action, toxicity, pharmacokinetics, and efficacy of some new antiherpesvirus guanosine analogs related to buciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidine Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. acs.org [acs.org]

- 5. Chemotherapy - Wikipedia [en.wikipedia.org]

- 6. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Computational Molecular Modeling for Evaluating the Toxicity of Environmental Chemicals: Prioritizing Bioassay Requirements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Consideration of predicted small-molecule metabolites in computational toxicology - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. OECD 471 Ames Test | Regulatory Genotoxicity Studies | Gentronix [gentronix.co.uk]

- 15. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 19. rockefeller.edu [rockefeller.edu]

- 20. researchgate.net [researchgate.net]

- 21. m.youtube.com [m.youtube.com]

- 22. Acute oral toxicity test (OECD 423: 2001); (EPA -Environmental Protection Agency); (OPPTS 870.1100: 2002 - Office of prevention, Pesticides and Toxic Substances, USA). - IVAMI [ivami.com]

- 23. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]

- 24. pnnl.gov [pnnl.gov]

- 25. A preliminary safety evaluation of polyhexamethylene guanidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

Methodological & Application

Application Note: Synthesis Protocol for 2-(7H-purin-6-yl)guanidine

Executive Summary

This application note details the synthesis of 2-(7H-purin-6-yl)guanidine (commonly referred to as 6-guanidinopurine ).[1] This compound represents a critical scaffold in medicinal chemistry, serving as a rigid analogue of arginine and a key pharmacophore in kinase inhibitors and antiviral nucleoside mimetics.[2]

The protocol prioritizes a Nucleophilic Aromatic Substitution (SNAr) strategy using 6-chloropurine and guanidine. This route is selected for its operational simplicity, scalability, and avoidance of heavy metal catalysts often required in alternative cross-coupling methods.[2]

Nomenclature Clarification

-

IUPAC Name: N-(7H-purin-6-yl)guanidine[1]

-

User Query Syntax: "this compound" likely refers to the substitution at the 2-position of the guanidine moiety (the imino nitrogen) or is a variation of the IUPAC numbering.[1][2] This guide treats the molecule as the N-6-substituted purine derivative.[1][2]

Retrosynthetic Analysis & Strategy

The most robust disconnection for 6-guanidinopurine involves the displacement of a leaving group at the C6 position of the purine ring by a guanidine nucleophile.[2]

Strategic Considerations

-

Electrophile Selection: 6-Chloropurine is the standard electrophile.[1][2] The C6 position is activated for nucleophilic attack due to the electron-deficient nature of the pyrimidine ring in the purine system.[2]

-

Nucleophile Selection: Free guanidine is required.[2] Since guanidine is typically supplied as a salt (HCl or Carbonate), it must be liberated in situ using a strong base (NaOEt or NaOMe) to enhance nucleophilicity.[2]

-

Regioselectivity: The reaction occurs exclusively at C6.[2] N7/N9 alkylation is a competing side reaction only if alkyl halides are present; however, in this SNAr protocol, the ring nitrogens act as proton acceptors rather than nucleophiles.[2]

Reaction Pathway Diagram[1][2][4]

Figure 1: Synthetic workflow for the conversion of 6-chloropurine to 6-guanidinopurine via SNAr mechanism.

Detailed Synthesis Protocol

Materials and Reagents

| Reagent | MW ( g/mol ) | Equiv.[7][8] | Role | Hazards |

| 6-Chloropurine | 154.56 | 1.0 | Substrate | Toxic, Irritant |

| Guanidine HCl | 95.53 | 3.0 - 5.0 | Nucleophile Source | Irritant, Hygroscopic |

| Sodium Ethoxide (21% in EtOH) | 68.05 | 3.0 - 5.0 | Base | Flammable, Corrosive |

| Ethanol (Anhydrous) | 46.07 | Solvent | Solvent | Flammable |

| Acetic Acid | 60.05 | N/A | Quenching/pH adj.[1][2] | Corrosive |

Experimental Procedure

Step 1: Preparation of Free Guanidine Base

-

Equip a dry 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Charge the flask with Guanidine Hydrochloride (3.0–5.0 equiv).[2]

-

Add Anhydrous Ethanol (10–15 mL per gram of substrate).

-

Add Sodium Ethoxide solution (3.0–5.0 equiv) dropwise.[2]

Step 2: SNAr Reaction

-

Add 6-Chloropurine (1.0 equiv) to the guanidine/ethoxide suspension.[2]

-

Heat the mixture to Reflux (approx. 78-80 °C) .

-

Maintain reflux for 4 to 18 hours .

Step 3: Workup and Isolation [2]

-

Cool the reaction mixture to room temperature.

-

Filter off the precipitated sodium chloride and any unreacted insoluble material.[2]

-

Concentrate the filtrate under reduced pressure to approximately 20% of its original volume.

-

Neutralization: Dilute the residue with a small amount of water (approx. 5 mL/g) and adjust the pH to ~7.0–8.0 using dilute Acetic Acid or HCl.[2]

-

Allow the mixture to stand at 4 °C (refrigerator) for 12 hours to maximize precipitation.

-

Filter the solid product and wash with cold water followed by cold ethanol.

Step 4: Purification

-

Recrystallization: The crude solid can be recrystallized from boiling water or a water/ethanol mixture.[2]

-

Drying: Dry the product in a vacuum oven at 50 °C over P2O5 to remove residual water.

Expected Yield and Properties[2][8]

-

Yield: 60% – 80%[1]

-

Solubility: Soluble in dilute acids and bases; sparingly soluble in water and organic solvents.[2]

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

Proton NMR (1H NMR)

-

Solvent: DMSO-d6 + D2O (exchangeable protons may disappear).

-

Key Signals:

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (ESI+).

-

Target Ion: [M+H]+ = 178.07 (Calculated for C6H7N7).[1]

-

Fragmentation: Loss of ammonia (NH3, -17) or cyanamide fragments may be observed in MS/MS.[2]

UV-Vis Spectroscopy[1]

-

Shift: The substitution of chlorine (auxochrome) with a guanidine group (bathochromic shift) will alter the

.[2] -

Condition: Measure in 0.1 M HCl and 0.1 M NaOH to observe pH-dependent shifts characteristic of the purine ring protonation states.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation of guanidine.[1][2] | Ensure NaOEt is fresh and anhydrous. Increase equivalents of Guanidine/Base.[2] |

| No Precipitation | pH not at isoelectric point.[2] | Carefully adjust pH to 7-8.[1][2] If too acidic, the guanidinium salt forms (soluble); if too basic, the purine anion forms.[2] |

| Impurity: Hydrolysis | Presence of water during reflux.[2][6][9] | Ensure anhydrous ethanol is used.[2] Water can hydrolyze 6-chloropurine to Hypoxanthine (6-hydroxypurine).[1] |

| Impurity: Ethyl Ether | Reaction with solvent (EtO- attack).[1] | Guanidine is a better nucleophile than ethoxide, but if guanidine is limited, 6-ethoxypurine may form.[1][2] Ensure Guanidine is in excess.[2] |

Alternative Method: Guanylation of Adenine[2]

If 6-chloropurine is unavailable, Adenine (6-aminopurine) can be guanylated directly, though yields are typically lower due to the poor nucleophilicity of the exocyclic amine.[2]

-

Reagent: S-methylisothiourea hemisulfate or Pyrazole-1-carboxamidine.[1][2]

-

Conditions: DMF, 100 °C, longer reaction times.

-

Note: This route often requires protection of the N9 position to prevent side reactions.[2]

References

-

Česnek, M., Holý, A., & Masojídková, M. (2002).[2][10] "6-Guanidinopurine Nucleosides and Their Analogues." Tetrahedron, 58(15), 2985–2996.[2][7][8][10]

-

Kiburis, J., & Lister, J. H. (1971).[2] "Nucleophilic displacement of the trimethylammonio-group as a new route to fluoropurines." Journal of the Chemical Society C: Organic, 3942-3947.[2] (Foundational work on purine nucleophilic substitutions).

-

Hitchings, G. H., & Elion, G. B. (1956).[2] "Chloropurine derivatives." U.S. Patent 2,832,781.[2] (Describes the synthesis and reactivity of 6-chloropurine).

-

Vandendriessche, F., et al. (1993).[2] "Synthesis of the 6-guanidino analogue of the potent anti-HIV agent 9-(2-phosphonylmethoxyethyl)adenine (PMEA)." Bioorganic & Medicinal Chemistry Letters, 3(2), 193-196.[1][2]

Disclaimer: This protocol involves the use of hazardous chemicals.[2] All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).[2] The author assumes no liability for the use of this information.

Sources

- 1. 73-40-5|2-Amino-1H-purin-6(7H)-one|BLD Pharm [bldpharm.com]